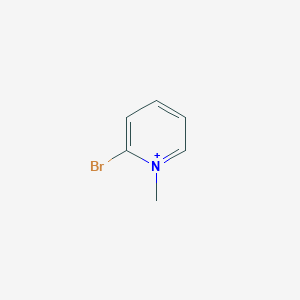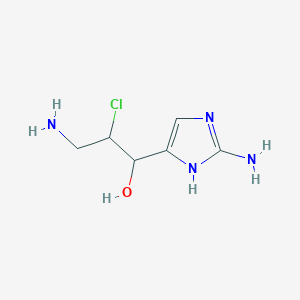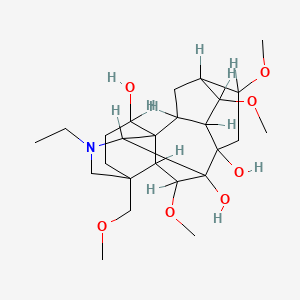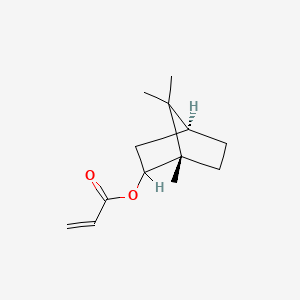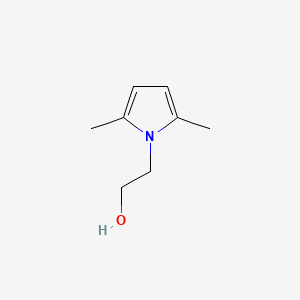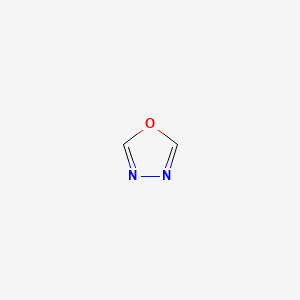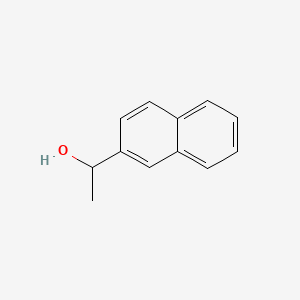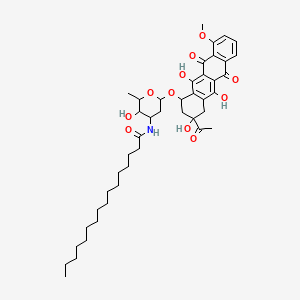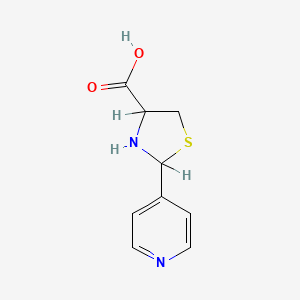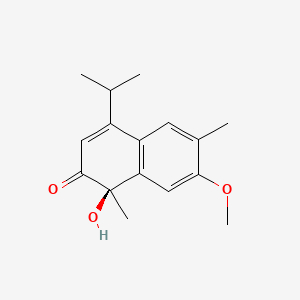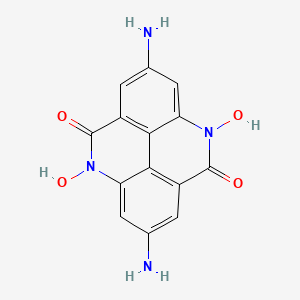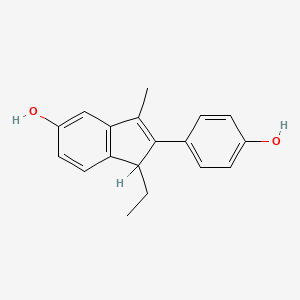
TG100435
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
科学的研究の応用
1. Tyrosine Kinase Inhibition and Metabolism
TG100435 is a novel, orally active protein tyrosine kinase inhibitor. It shows inhibition constants (Ki) against various kinases like Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM. TG100435 is metabolized into four oxidation metabolites, with the ethylpyrrolidine N-oxide of TG100435 (TG100855) being the predominant metabolite in humans, dogs, and rats. TG100855 is 2 to 9 times more potent than TG100435. This metabolism involves flavin-containing monooxygenases, and significant conversion to TG100855 has been observed in vivo, which suggests increased tyrosine kinase inhibition in animal models after oral administration of TG100435 (Hu et al., 2007).
2. Enzymatic Interconversion and Pharmacokinetics
Research shows that TG100435 and its major N-oxide metabolite, TG100855, are interconverted metabolically. This process is facilitated by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). FMO3 is primarily responsible for forming TG100855, while the retroreduction of TG100855 back to TG100435 is not inhibited by P450 inhibitors, suggesting the involvement of cytochrome P450 reductase in this process. This interconversion demonstrates TG100435's potential for varied metabolic pathways (Kousba et al., 2007).
3. Species Differences in Metabolism
TG100435 exhibits species-specific differences in its metabolism. The N-oxidation of TG100435 is primarily due to FMO, while its conversion back to TG100435 is facilitated by CYP450 enzymes. These metabolic differences are notable across species like humans, dogs, rats, and mice, emphasizing the need for species-specific considerations in the application of TG100435 as an anti-cancer agent (Kousba et al., 2006).
特性
製品名 |
TG100435 |
|---|---|
分子式 |
C26H25Cl2N5O |
分子量 |
494.42 |
IUPAC名 |
7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
SMILES |
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TG100435; TG 100435; TG100435 . |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



